methyl N-(2-methylsulfanylethyl)carbamate
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Overview
Description
Methyl N-(2-methylsulfanylethyl)carbamate, also known as methiocarb, is a broad-spectrum carbamate insecticide. It is widely used in agriculture to control pests on various crops. The compound has the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(2-methylsulfanylethyl)carbamate can be synthesized through a reaction between methyl isocyanate and 2-methylsulfanylethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is catalyzed by specific agents to enhance the yield and efficiency of the process. The product is then purified through distillation and crystallization techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-methylsulfanylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions
Major Products Formed
Scientific Research Applications
Methyl N-(2-methylsulfanylethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for potential therapeutic uses in treating parasitic infections.
Industry: Utilized in the formulation of pesticides and herbicides for agricultural purposes
Mechanism of Action
Methyl N-(2-methylsulfanylethyl)carbamate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, which ultimately results in paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl N-(2-methylsulfanylethyl)carbamate
- Propyl N-(2-methylsulfanylethyl)carbamate
Uniqueness
Methyl N-(2-methylsulfanylethyl)carbamate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an insecticide. Compared to similar compounds, it has a higher affinity for acetylcholinesterase, making it more potent in its inhibitory action .
Properties
IUPAC Name |
methyl N-(2-methylsulfanylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-8-5(7)6-3-4-9-2/h3-4H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCHHZMZVUHESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597572-07-0 |
Source
|
Record name | methyl N-[2-(methylsulfanyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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